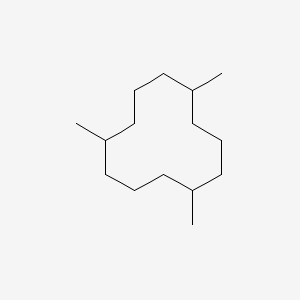

1,5,9-Trimethylcyclododecane

説明

1,5,9-Trimethylcyclododecatriene (CAS: 27193-69-7) is a cyclic sesquiterpenoid with the molecular formula C₁₅H₂₄ and an average molecular weight of 204.357 g/mol. It features three methyl substituents at positions 1, 5, and 9 on a 12-membered carbon ring, with conjugated double bonds (1E,5E,9E stereochemistry) . The compound was first isolated from Chinese agarwood (Aquilaria sinensis), where its structure was confirmed via MS, 1D, and 2D NMR analyses . Environmental monitoring in Japan detected trace amounts of its non-methylated analog, cyclododeca-1,5,9-triene, in sediments (2/23 sites) and wildlife (1/13 sites), highlighting its environmental persistence .

特性

IUPAC Name |

1,5,9-trimethylcyclododecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h13-15H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQAYKXUIXYFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCCC(CCC1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1,5,9-Trimethylcyclododecane can be synthesized through the trimerization of butadiene. This process involves the oligomerization of butadiene in the presence of a catalyst, typically a combination of titanium and aluminum compounds. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic structure.

Industrial Production Methods

In an industrial setting, the production of 1,5,9-trimethylcyclododecane involves the use of high-pressure reactors and specialized catalysts to achieve high yields. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The final product is purified through distillation and other separation techniques to obtain a high-purity compound suitable for various applications .

化学反応の分析

Types of Reactions

1,5,9-Trimethylcyclododecane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction typically produces alkanes.

科学的研究の応用

1,5,9-Trimethylcyclododecane has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of cyclic hydrocarbons and their reactions.

Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

Medicine: There is interest in its potential use as a precursor for the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 1,5,9-trimethylcyclododecane involves its interaction with specific molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through the action of catalysts and reagents. The pathways involved in these reactions depend on the nature of the reaction and the conditions under which it is carried out .

類似化合物との比較

Key Differences :

- Substituents : The methyl groups in 1,5,9-trimethylcyclododecatriene enhance hydrophobicity compared to brominated analogs, influencing environmental partitioning .

- Reactivity : Brominated derivatives undergo further debromination, while the methylated triene is more stable and accumulates in lipid-rich tissues .

Bioactive Sesquiterpenoids from Agarwood

1,5,9-Trimethylcyclododecatriene coexists with other agarwood-derived sesquiterpenoids, though its bioactivity profile differs:

Key Insights :

- Unlike its analogs, 1,5,9-trimethylcyclododecatriene lacks reported enzymatic inhibitory or antimicrobial activity, suggesting its role may be structural or ecological (e.g., plant defense) .

Macrocyclic Ligands in Catalysis

Functional Contrast :

- Catalytic Activity: TACD derivatives act as carbonic anhydrase mimics, leveraging nitrogen donors for metal coordination, whereas the methylated cyclododecatriene lacks polar functional groups for such interactions .

Research Findings and Environmental Significance

- Synthetic Pathways : The compound is a terminal product of HBCD degradation, but its methylated form is more persistent in biota due to lipophilicity .

- Natural Occurrence : Its isolation from agarwood underscores its role in plant secondary metabolism, though its exact biological function remains unclear .

生物活性

1,5,9-Trimethylcyclododecane (TMC) is a cyclic hydrocarbon characterized by a twelve-membered ring with three methyl groups located at the 1st, 5th, and 9th positions. Its molecular formula is C15H30. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities.

TMC can be synthesized through the trimerization of butadiene, utilizing catalysts such as titanium and aluminum compounds under controlled conditions to achieve high yields. The compound undergoes several chemical reactions including oxidation, reduction, and substitution, which can lead to various derivatives useful in both industrial and research applications.

The biological activity of TMC is an area of ongoing research. Preliminary studies suggest that it may interact with specific molecular targets within biological systems. The exact mechanism remains to be fully elucidated; however, its structural features may influence its reactivity and interaction with biological macromolecules.

Potential Applications

- Pharmaceutical Development : TMC is being investigated as a potential precursor for the synthesis of pharmaceuticals due to its unique structure and reactivity.

- Bioactive Compound : Research is ongoing into its potential as a bioactive compound, which could have implications in medicinal chemistry and therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of TMC, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity Potential |

|---|---|---|

| Cyclododecane | Twelve-membered ring without methyl groups | Limited bioactivity |

| 1,5,9-Trimethylcyclododecatriene | Similar structure with three double bonds | Potential for greater reactivity |

| Cyclododecatriene | Twelve-membered ring with three double bonds | Varies based on functional groups |

TMC's unique presence of three methyl groups differentiates it from these compounds, potentially enhancing its reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。